3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3,4-Difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of a benzyl group, which can be achieved using reagents like isopropylsulfonyl chloride in the presence of a base.
Coupling with 3,4-Difluorobenzamide: The final step involves coupling the oxadiazole intermediate with 3,4-difluorobenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylsulfonyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the benzamide moiety.
Substitution: The difluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide may exhibit biological activity, such as enzyme inhibition or receptor modulation. It could be explored for its potential as a therapeutic agent.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-N-butylbenzamide
- 3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide
- 3,4-Difluoro-N-(1-isopropyl-4-piperidinyl)methylbenzamide
Uniqueness
Compared to these similar compounds, 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to the presence of the oxadiazole ring and the isopropylsulfonyl group. These features may confer unique chemical and biological properties, such as increased stability or specific binding affinities.
Properties
IUPAC Name |
3,4-difluoro-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-11(2)29(26,27)14-6-3-12(4-7-14)9-17-23-24-19(28-17)22-18(25)13-5-8-15(20)16(21)10-13/h3-8,10-11H,9H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHRIVCRYHOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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